molecular formula C60H78F18O36 B13442054 [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate

Cat. No.: B13442054
M. Wt: 1717.2 g/mol
InChI Key: IFLBGGFZWPOQCS-LZJZZLLASA-N
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Description

The compound [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple methoxy and methoxymethyl groups, as well as trifluoroacetyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core heptacyclic structure, followed by the sequential addition of methoxy, methoxymethyl, and trifluoroacetyl groups. Industrial production methods may involve the use of automated synthesizers to ensure the accuracy and reproducibility of the synthesis process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The trifluoroacetyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a useful probe for studying biological systems.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The methoxy and trifluoroacetyl groups play a crucial role in these interactions, often involving hydrogen bonding and van der Waals forces. The pathways involved may include signal transduction and metabolic processes.

Properties

Molecular Formula

C60H78F18O36

Molecular Weight

1717.2 g/mol

IUPAC Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C60H78F18O36/c1-85-13-19-25-31(109-49(79)55(61,62)63)37(91-7)43(97-19)104-26-20(14-86-2)99-45(39(93-9)32(26)110-50(80)56(64,65)66)106-28-22(16-88-4)101-47(41(95-11)34(28)112-52(82)58(70,71)72)108-30-24(18-90-6)102-48(42(96-12)36(30)114-54(84)60(76,77)78)107-29-23(17-89-5)100-46(40(94-10)35(29)113-53(83)59(73,74)75)105-27-21(15-87-3)98-44(103-25)38(92-8)33(27)111-51(81)57(67,68)69/h19-48H,13-18H2,1-12H3/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1

InChI Key

IFLBGGFZWPOQCS-LZJZZLLASA-N

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C(F)(F)F)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C(F)(F)F)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C(F)(F)F)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C(F)(F)F)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OC(=O)C(F)(F)F)OC)COC)COC)COC)COC)COC)OC)OC(=O)C(F)(F)F

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C(F)(F)F)OC)OC4C(OC(C(C4OC(=O)C(F)(F)F)OC)OC5C(OC(C(C5OC(=O)C(F)(F)F)OC)OC6C(OC(C(C6OC(=O)C(F)(F)F)OC)OC7C(OC(O2)C(C7OC(=O)C(F)(F)F)OC)COC)COC)COC)COC)COC)OC)OC(=O)C(F)(F)F

Origin of Product

United States

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